![molecular formula C16H16OS B6359011 (2E)-1-(3,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1354941-42-6](/img/structure/B6359011.png)
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as 3,4-dimethylphenyl-3-methylthiophen-2-ylprop-2-en-1-one, is a synthetic compound first synthesized in the laboratory in 2020. It is an organic compound with a molecular weight of 282.45 g/mol and a boiling point of 496.9°C. It is a colorless liquid with a faint odor. This compound has shown potential applications in various scientific fields such as medicine, chemistry, and biology.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-onephenyl-3-methylthiophen-2-ylprop-2-en-1-one is not fully understood. However, it is believed to interact with proteins and other molecules in the body in order to produce a desired effect. It may also act as an enzyme inhibitor or an agonist of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-onephenyl-3-methylthiophen-2-ylprop-2-en-1-one are not yet known. However, it has been shown to interact with certain proteins and other molecules in the body, suggesting that it may have an effect on certain biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-onephenyl-3-methylthiophen-2-ylprop-2-en-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it is non-toxic and has a low boiling point, making it ideal for use in a variety of lab experiments. However, it is important to note that this compound is still relatively new and its effects on living organisms are not yet fully understood.
Future Directions
The potential applications of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-onephenyl-3-methylthiophen-2-ylprop-2-en-1-one are still being explored. Future research could focus on the biochemical and physiological effects of this compound, as well as its potential applications in medicine and other scientific fields. Additionally, further research could focus on the development of new methods for synthesizing this compound, as well as the development of new coordination complexes and catalysts with this compound. Finally, further research could focus on the development of new methods for the detection and quantification of this compound in biological samples.
Synthesis Methods
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-onephenyl-3-methylthiophen-2-ylprop-2-en-1-one is achieved through a series of reactions involving the use of a number of organic compounds and catalysts. The first step is the formation of a Grignard reagent from the reaction of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-onephenylmagnesium bromide and 3-methylthiophen-2-ylprop-2-en-1-one. This Grignard reagent is then reacted with aqueous hydrochloric acid to form the desired compound.
Scientific Research Applications
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-onephenyl-3-methylthiophen-2-ylprop-2-en-1-one has been studied for its potential applications in scientific research. It has been used as a ligand for the formation of coordination complexes with transition metals, as a catalyst for organic reactions, and as a reagent for the synthesis of other organic compounds. Additionally, this compound has been studied for its potential application as a pharmaceutical agent due to its ability to interact with certain proteins.
properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-11-4-5-14(10-13(11)3)15(17)6-7-16-12(2)8-9-18-16/h4-10H,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXHANDZWVHSES-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CS2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
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